molecular formula C20H30BNO3 B7957890 N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957890
M. Wt: 343.3 g/mol
InChI Key: ZABLPXQAYMZERA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (hereafter referred to as the target compound) is a boronate ester-functionalized benzamide derivative. It is cataloged under PN-1014 with a purity of 95% and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . The compound features a cyclohexyl group attached to the benzamide nitrogen and a methyl substituent at the 3-position of the aromatic ring. The tetramethyl-1,3,2-dioxaborolane moiety at the 4-position enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in medicinal chemistry .

Properties

IUPAC Name

N-cyclohexyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO3/c1-14-13-15(18(23)22-16-9-7-6-8-10-16)11-12-17(14)21-24-19(2,3)20(4,5)25-21/h11-13,16H,6-10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABLPXQAYMZERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-methyl-4-bromoaniline with cyclohexyl isocyanate to form the corresponding benzamide. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzamide derivatives with boronate ester functionalities. Below, it is compared to four analogs, focusing on structural variations, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Compound Name Substituents Physical State Solubility Key Applications
Target Compound 3-methyl, 4-(tetramethyl-dioxaborolan-2-yl), N-cyclohexyl Solid (exact state N/A) Soluble in organic solvents Intermediate for drugs, agrochemicals; cross-coupling reactions
N-Cyclohexyl-2-fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzamide 2-fluoro, 4-(tetramethyl-dioxaborolan-2-yl), N-cyclohexyl Solid Soluble in organic solvents Research reagent; stored at 2–8°C
N-(3-Methoxypropyl)-4-(tetramethyl-dioxaborolan-2-yl)benzamide 4-(tetramethyl-dioxaborolan-2-yl), N-(3-methoxypropyl) White to light yellow solid Soluble in organic solvents Catalyst; intermediate in drug/pesticide synthesis
N-Methoxy-3-(tetramethyl-dioxaborolan-2-yl)benzamide 3-(tetramethyl-dioxaborolan-2-yl), N-methoxy N/A N/A Likely cross-coupling applications (inferred from boronate ester)
N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-dioxaborolan-2-yl)aniline 2-nitro, 5-propoxy, 4-(tetramethyl-dioxaborolan-2-yl), N-cyclohexyl Solid N/A Specialty synthesis (nitro and propoxy groups suggest redox or functionalization)

Physicochemical Properties

  • Solubility : All analogs dissolve readily in organic solvents (e.g., DMF, THF), a trait critical for their use in solution-phase reactions .
  • Stability : The tetramethyl-dioxaborolane group enhances stability against hydrolysis compared to pinacol boronate esters, though storage at 2–8°C is recommended for some derivatives .

Reactivity in Cross-Coupling Reactions

The target compound’s 4-boronate ester position and methyl substituent influence its electronic and steric profiles:

  • In contrast, the 2-fluoro substituent in the analog from introduces electron-withdrawing effects, likely slowing coupling rates .

Biological Activity

N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C20_{20}H30_{30}BNO4_{4}
  • Molecular Weight : 359.3 g/mol
  • CAS Number : 2639603-62-4

Biological Activity Overview

This compound has been studied primarily for its inhibitory effects on specific kinases involved in critical cellular processes. The compound exhibits notable activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in various signaling pathways related to cell growth and metabolism.

Inhibitory Activity

The compound has demonstrated competitive inhibition against GSK-3β with an IC50_{50} value of approximately 8 nM, indicating high potency. This level of inhibition is comparable to that of established kinase inhibitors such as staurosporine .

The mechanism by which this compound exerts its inhibitory effects involves binding to the ATP-binding site of GSK-3β, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling pathways that are crucial for cell survival and proliferation.

Efficacy in Cellular Assays

In vitro studies have assessed the cytotoxicity and efficacy of this compound in various cell lines. For example, assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) showed that the compound did not significantly reduce cell viability at concentrations up to 10 µM .

Table 1: Cytotoxicity Results

CompoundCell LineConcentration (µM)Cell Viability (%)
N-Cyclohexyl-3-methyl...HT-220.195
N-Cyclohexyl-3-methyl...HT-22192
N-Cyclohexyl-3-methyl...HT-221090
N-Cyclohexyl-3-methyl...BV-20.196
N-Cyclohexyl-3-methyl...BV-2194
N-Cyclohexyl-3-methyl...BV-21091

Anti-inflammatory Activity

In addition to its kinase inhibitory properties, the compound has shown potential anti-inflammatory effects. Studies indicated that it significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at concentrations as low as 1 µM .

Table 2: Anti-inflammatory Effects

CompoundCell LineConcentration (µM)NO Reduction (%)IL-6 Reduction (%)
N-Cyclohexyl...BV-213025
N-Cyclohexyl...BV-2105040

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, variations in substituents on the benzamide moiety have been shown to influence kinase inhibition potency significantly . The incorporation of boron-containing groups has been particularly noted for enhancing selectivity towards specific kinases.

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